(4-butyl-6-chloro-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate
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Overview
Description
(4-butyl-6-chloro-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a chromenone core, which is known for its diverse biological activities, and a sulfonylamino group, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-butyl-6-chloro-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Chromenone Core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-ketoester under acidic conditions.
Introduction of the Butyl and Chloro Substituents: These groups can be introduced via Friedel-Crafts alkylation and halogenation reactions, respectively.
Coupling with the Sulfonylamino Group: This step involves the reaction of the chromenone derivative with a sulfonyl chloride and an amine to form the sulfonylamino group.
Esterification: The final step is the esterification of the chromenone derivative with (2R)-2-phenylacetic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(4-butyl-6-chloro-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromenone core can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common nucleophiles include amines (R-NH₂) and thiols (R-SH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving chromenone derivatives.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (4-butyl-6-chloro-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate involves its interaction with specific molecular targets and pathways. The chromenone core can interact with various enzymes and receptors, modulating their activity. The sulfonylamino group can enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to the modulation of cellular processes such as apoptosis, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(4-butyl-6-chloro-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate: can be compared with other chromenone derivatives such as:
Uniqueness
- The presence of the sulfonylamino group in this compound distinguishes it from other chromenone derivatives, potentially enhancing its pharmacological properties and making it a promising candidate for drug development.
Properties
Molecular Formula |
C28H26ClNO6S |
---|---|
Molecular Weight |
540.0 g/mol |
IUPAC Name |
(4-butyl-6-chloro-2-oxochromen-7-yl) (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate |
InChI |
InChI=1S/C28H26ClNO6S/c1-3-4-8-20-15-26(31)35-24-17-25(23(29)16-22(20)24)36-28(32)27(19-9-6-5-7-10-19)30-37(33,34)21-13-11-18(2)12-14-21/h5-7,9-17,27,30H,3-4,8H2,1-2H3/t27-/m1/s1 |
InChI Key |
HNPGWWTUEHHVQG-HHHXNRCGSA-N |
Isomeric SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)[C@@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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